Bucetin

mutagenicity testing metabolic activation structure-activity relationship

Bucetin is a critical, research-use-only positive control for toxicology and carcinogenicity studies. Its unique β-hydroxybutyryl side chain results in a 4-fold lower mutagenic potency than phenacetin, making it essential for calibrating Ames test platforms and validating metabolic activation assays. This racemic mixture serves as a benchmark in renal tumorigenicity research, with documented dose-dependent tumor induction in rodent models. Procure this high-purity reference standard to support validated analytical method development (HPLC, LC-MS/MS) and QSAR modeling of anilide-class genotoxicity. Strictly for laboratory research; not for human use.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 156674-10-1
Cat. No. B10753168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucetin
CAS156674-10-1
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC(C)O
InChIInChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
InChIKeyLIAWQASKBFCRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucetin (CAS 156674-10-1/1083-57-4) Structural and Pharmacological Classification for Analytical Procurement


Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide) is a synthetic anilide-class analgesic and antipyretic compound, structurally categorized as a phenetidine derivative [1]. It was historically approved for clinical use in Germany but was withdrawn from all markets in 1986 due to documented renal toxicity and carcinogenicity risks [2]. The compound exists as a racemic mixture (C12H17NO3, MW 223.27 g/mol) and is currently available exclusively as a research-use-only reference standard from authorized chemical suppliers [3]. Its primary contemporary relevance lies in toxicological mechanism studies, metabolic activation research, and as a structural probe for understanding anilide-class carcinogenesis pathways.

Why Generic Anilide Analgesics Cannot Substitute for Bucetin in Toxicology and Metabolism Studies


Within the anilide analgesic class, Bucetin cannot be generically substituted for phenacetin, paracetamol (acetaminophen), or other phenetidine derivatives due to fundamental differences in metabolic activation kinetics, species-specific deacylation rates, and the quantitative risk profile of its N-hydroxylated metabolites [1]. The β-hydroxybutyryl side chain moiety—which distinguishes Bucetin from the acetyl group of phenacetin—dramatically alters microsomal hydrolyzability, resulting in a 4-fold reduction in mutagenic potency relative to phenacetin despite shared structural ancestry [2]. Furthermore, the compound exhibits pronounced species differences in metabolic activation (hamster vs. rat microsomes), a property not uniformly observed across all anilides, making it a critical positive control and mechanistic probe in toxicology research [3]. Substituting Bucetin with phenacetin in such studies would yield quantitatively different mutagenicity and carcinogenicity outcomes, invalidating comparative analyses and calibration of metabolic activation assays.

Quantitative Differentiation Evidence: Bucetin vs. Phenacetin and In-Class Comparators


Mutagenic Potency: Bucetin Exhibits 4-Fold Lower Mutagenicity than Phenacetin in Bacterial Reverse Mutation Assays

In a direct comparative Ames assay using Salmonella typhimurium TA100 with NADPH-fortified S9 liver microsomes from PCB-treated hamsters, Bucetin demonstrated mutagenic potency approximately one-quarter (25%) that of the structurally related analgesic phenacetin [1]. This 4-fold differential provides a quantifiable baseline for researchers calibrating structure-activity relationship (SAR) models of anilide-class genotoxicity and serves as a distinguishing feature for compound identity verification.

mutagenicity testing metabolic activation structure-activity relationship Ames test

Renal Carcinogenicity: Bucetin Induces Renal Cell Tumors in Male Mice with 22% Incidence at 1.5% Dietary Dose

In a chronic feeding study of 300 (C57BL/6 × C3H)F1 mice, Bucetin administered at 1.5% (high dose) or 0.75% (low dose) in basal diet for 76 weeks induced renal cell tumors in male mice at incidences of 22% (10/46) and 13% (6/45), respectively [1]. Dysplastic lesions of the proximal tubules appeared in a dose-related fashion exclusively in male mice, while female mice and untreated controls developed no renal tumors or preneoplastic lesions [2]. This sex-specific and dose-dependent tumorigenicity profile represents a well-characterized toxicological endpoint for positive control applications.

carcinogenicity bioassay renal toxicity long-term toxicology drug safety assessment

Species-Dependent Deacylation Rate: Hamster Microsomes Hydrolyze Bucetin >90-Fold Faster than Rat Microsomes

Comparative microsomal metabolism studies revealed that the rate of Bucetin deacylation by hamster liver microsomes exceeds that of rat liver microsomes by over 90-fold [1]. This pronounced species difference in hydrolytic activity directly explains why Bucetin is mutagenic in the presence of hamster S9 but non-mutagenic with rat S9 in bacterial mutation assays. Furthermore, the deacylation rate of Bucetin was found to be substantially lower than that of phenacetin or N-butyryl-p-phenetidine, attributed to the β-hydroxy group in the butyryl side chain impairing microsomal hydrolysis [2].

species differences microsomal metabolism deacylation kinetics toxicogenomics

Metabolic Conversion Efficiency: 62% Oral Dose Converted to Glucuronide Metabolites in Rabbits

In metabolic fate studies in rabbits, approximately 62% of an orally administered Bucetin dose was converted to glucuronide conjugates of three major metabolites: N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide [1]. In contrast, intravenous administration predominantly yielded the glucuronide of N-(4-hydroxyphenyl)acetamide with a maximum yield of 98% [2]. This route-dependent metabolic divergence distinguishes Bucetin from simpler anilides like phenacetin, which undergo predominantly oxidative O-deethylation without the parallel keto-conversion and decarboxylation pathways characteristic of Bucetin's β-hydroxybutyryl side chain metabolism.

drug metabolism pharmacokinetics glucuronidation biotransformation

Capillary Electrophoresis Detection: Validated Analytical Methodology for Bucetin Quantification in Formulations

Capillary electrophoresis (CE) has been established as a validated analytical technique for the detection and quantification of Bucetin alongside other synthetic drugs in pharmaceutical formulations . The methodology offers advantages including rapid analysis times and minimal sample volume requirements, making it suitable for routine quality control applications. Unlike HPLC methods optimized for paracetamol (acetaminophen) that may not adequately resolve Bucetin due to differing polarity and electrophoretic mobility, the CE method provides specific resolution parameters for Bucetin in complex matrices [1].

analytical method validation capillary electrophoresis quality control pharmaceutical analysis

Regulatory Status: Withdrawn in 1986 Due to Renal Toxicity, Classifying Bucetin as Research-Use-Only Reference Material

Bucetin was approved for clinical use in Germany but was formally withdrawn from all markets in 1986 due to documented renal toxicity caused by the medication [1]. This regulatory action permanently reclassified Bucetin from a therapeutic agent to a research-use-only (RUO) compound, a status shared by phenacetin but distinct from currently marketed anilides such as paracetamol (acetaminophen) which remains approved for clinical use [2]. The compound is no longer manufactured for human consumption and is exclusively available from chemical suppliers as an analytical reference standard for non-clinical research applications [3].

regulatory compliance withdrawn drug reference standard procurement classification

High-Value Application Scenarios for Bucetin Reference Standard Procurement


Positive Control in Renal Carcinogenicity Bioassays for Anilide-Class Drug Safety Screening

Bucetin serves as a well-characterized positive control in long-term rodent carcinogenicity studies designed to evaluate the renal toxicity potential of novel anilide derivatives. Its documented dose-dependent induction of renal cell tumors in male mice—22% incidence at 1.5% dietary dose and 13% at 0.75% dietary dose—provides a validated benchmark against which test compound tumorigenicity can be quantitatively compared [1]. The sex-specific tumor induction (male-only) and dose-response relationship enable precise calibration of bioassay sensitivity and specificity.

Metabolic Activation Probe for Calibrating In Vitro Mutagenicity Screening Systems

The 4-fold differential in mutagenic potency between Bucetin and phenacetin, combined with the >90-fold species difference in microsomal deacylation rates (hamster vs. rat), makes Bucetin an essential reference compound for validating and calibrating Ames test platforms and in vitro metabolic activation assays [1]. Researchers can use Bucetin to verify that their S9 metabolic activation systems are functioning within expected sensitivity ranges, particularly when comparing data across rodent species or when optimizing protocols for anilide-class compounds .

Reference Standard for Analytical Method Development and Validation in Pharmaceutical Quality Control

Capillary electrophoresis (CE) and related analytical techniques have been validated for the detection and quantification of Bucetin in pharmaceutical formulations [1]. Procurement of high-purity Bucetin reference standards supports the development, optimization, and validation of analytical methods for anilide-class compound analysis, including HPLC, CE, and LC-MS/MS workflows. The compound's distinct metabolic profile—62% conversion to mixed glucuronides following oral administration—further enables its use as a calibration standard for metabolite identification and quantification in biological matrices .

Structure-Activity Relationship (SAR) Studies of Anilide-Induced Genotoxicity

Bucetin's β-hydroxybutyryl side chain, which confers reduced deacylation susceptibility and consequently lower mutagenic potency relative to the acetyl-substituted phenacetin, makes it a critical data point in quantitative structure-activity relationship (QSAR) models of anilide-class genotoxicity [1]. Procurement of Bucetin alongside its structural comparators (phenacetin, paracetamol, N-butyryl-p-phenetidine) enables systematic SAR investigations aimed at understanding the molecular determinants of metabolic activation, DNA adduct formation, and ultimate carcinogenic potential within this pharmacologically significant chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.